3,3,3-trichloroprop-1-ene

Catalog No.
S3319701
CAS No.
2233-00-3
M.F
C3H3Cl3
M. Wt
145.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-trichloroprop-1-ene

CAS Number

2233-00-3

Product Name

3,3,3-trichloroprop-1-ene

IUPAC Name

3,3,3-trichloroprop-1-ene

Molecular Formula

C3H3Cl3

Molecular Weight

145.41 g/mol

InChI

InChI=1S/C3H3Cl3/c1-2-3(4,5)6/h2H,1H2

InChI Key

VKEIPALYOJMDAC-UHFFFAOYSA-N

SMILES

C=CC(Cl)(Cl)Cl

Canonical SMILES

C=CC(Cl)(Cl)Cl

3,3,3-Trichloroprop-1-ene, also known as 3,3,3-trichloropropene, is a chlorinated organic compound with the molecular formula C3H3Cl3C_3H_3Cl_3. It is characterized by three chlorine atoms attached to the third carbon of a propene backbone. This compound is a colorless liquid at room temperature and has a notable density of 1.367 g/cm³ and a boiling point of approximately 122.72°C . Its melting point is recorded at -30°C, indicating its liquid state under standard conditions .

Potential as a Building Block for Functional Materials:

-Propene, 3,3,3-trichloro, also known as trichloromethylpropene or (trichloromethyl)ethene, possesses unique properties that make it a potential building block for various functional materials. Its double bond and the presence of chlorine atoms offer possibilities for tailored reactivity in chemical modifications. Research studies have explored its use in the synthesis of:

  • Polymers: The chlorine atoms can act as leaving groups, facilitating the formation of specific linkages during polymerization reactions. This opens doors for designing polymers with desired properties like thermal stability and flame retardancy [].
  • Biocompatible Materials: By introducing functional groups onto the trichloromethyl moiety, researchers aim to create biocompatible materials for applications like drug delivery or tissue engineering [].

Precursor for Organic Synthesis:

The reactive nature of 1-Propene, 3,3,3-trichloro makes it a valuable precursor for various organic syntheses. The trichloromethyl group can be readily transformed into other functional groups through various reactions, such as:

  • Nucleophilic substitution: Chlorine atoms can be replaced with other nucleophiles, introducing diverse functionalities into the molecule.
  • Reduction: The double bond can be reduced to form a single bond, creating saturated derivatives with different properties.

These transformations allow researchers to access a wide range of new molecules with potential applications in pharmaceuticals, agrochemicals, and other fields.

Research into Environmental Implications:

Due to its chlorine content, 1-Propene, 3,3,3-trichloro raises concerns about its potential environmental impact. Research is ongoing to:

  • Evaluate its persistence and degradation in the environment: Understanding how long the molecule remains in different ecosystems and how it breaks down is crucial for assessing its environmental risks [].
  • Investigate its potential for bioaccumulation: Studying the uptake and retention of the compound in living organisms helps assess its potential to disrupt ecosystems [].
Typical of alkenes. A significant reaction is the addition of hydrogen chloride (HCl), which follows Markownikoff's rule, leading to the formation of 1-chloro-3,3,3-trichloropropane as the major product . Additionally, it can act as an intermediate in organic synthesis processes, facilitating the production of other chemical compounds .

Synthesis of 3,3,3-trichloroprop-1-ene can be achieved through several methods:

  • Chlorination of Propene: The most common method involves the direct chlorination of propene using chlorine gas under controlled conditions.
  • Addition Reactions: It can also be synthesized via electrophilic addition reactions where chlorinating agents are added to propene.

These methods typically require careful control of reaction conditions to prevent over-chlorination or the formation of by-products .

3,3,3-Trichloroprop-1-ene serves primarily as an intermediate in organic synthesis. Its applications include:

  • Chemical Synthesis: Used in the production of other chlorinated compounds and fine chemicals.
  • Agricultural Chemicals: Potentially utilized in the formulation of pesticides or herbicides due to its reactivity .

Interaction studies involving 3,3,3-trichloroprop-1-ene focus on its reactivity with various nucleophiles and electrophiles. The compound's chlorinated nature makes it susceptible to nucleophilic substitution reactions. Additionally, studies have indicated that it can react with alcohols and amines under specific conditions to form ether or amine derivatives .

Several compounds share structural similarities with 3,3,3-trichloroprop-1-ene. Here are some notable examples:

Compound NameMolecular FormulaNotable Characteristics
1,2-DichloropropeneC₃H₄Cl₂Less chlorinated; used in organic synthesis
1,2,3-TrichloropropeneC₃H₃Cl₃Similar structure but different chlorine placement
2-ChloropropaneC₃H₇ClAlkyl halide; less reactive compared to trichloro derivatives

Uniqueness: The distinct placement of three chlorine atoms at the terminal position (C-3) gives 3,3,3-trichloroprop-1-ene unique reactivity patterns compared to its analogs. This positioning influences its chemical behavior significantly in reactions involving electrophiles and nucleophiles.

XLogP3

2.7

Boiling Point

114.5 °C

Melting Point

-30.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2233-00-3

Wikipedia

1-Propene, 3,3,3-trichloro-

General Manufacturing Information

1-Propene, 3,3,3-trichloro-: INACTIVE

Dates

Last modified: 08-19-2023

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